Imidazo[1,5-A]pyridine-8-carboxylic acid

Catalog No.
S828855
CAS No.
697739-13-2
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,5-A]pyridine-8-carboxylic acid

CAS Number

697739-13-2

Product Name

Imidazo[1,5-A]pyridine-8-carboxylic acid

IUPAC Name

imidazo[1,5-a]pyridine-8-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)

InChI Key

ZGKISOIXEAIYMJ-UHFFFAOYSA-N

SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O

Imidazo[1,5-a]pyridine-8-carboxylic acid (CAS 697739-13-2) is a specialized bicyclic heteroaromatic building block widely utilized in advanced medicinal chemistry and materials science. Featuring a fused imidazole-pyridine core with a strategically positioned carboxylic acid at the 8-position, this compound serves as a critical precursor for synthesizing complex amides, Weinreb amides, and functionalized heterocycles. In procurement contexts, it is primarily sourced for its ability to impart unique physicochemical properties—such as enhanced metabolic stability against aldehyde oxidase (AO) and specific spatial geometries—that are unattainable with more common positional isomers or monocyclic analogs[1].

Substituting Imidazo[1,5-a]pyridine-8-carboxylic acid with alternative isomers (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid) or structurally related cores (e.g., imidazo[1,2-a]pyrimidines) frequently leads to catastrophic failures in downstream application performance. Specifically, in drug discovery workflows, the imidazo[1,2-a]pyrimidine core is a known substrate for rapid aldehyde oxidase (AO)-mediated metabolism, leading to poor in vivo half-lives[1]. Shifting the nitrogen placement and utilizing the [1,5-a] fusion with the functional handle at the 8-position completely alters the electronic distribution and steric profile, effectively blocking the AO oxidation site. Furthermore, in targeted inhibitor design such as IDO/TDO inhibitors, the exact trajectory of the 8-position substituent is required to access specific binding pocket geometries; generic indole or alternative positional isomers cannot replicate this vector, resulting in a complete loss of target affinity[2].

Eradication of Aldehyde Oxidase (AO) Metabolic Liability

In a comparative structure-activity relationship (SAR) study targeting androgen receptor antagonists, the baseline imidazo[1,2-a]pyrimidine-3-carboxamide core suffered from rapid aldehyde oxidase (AO)-mediated oxidation, yielding an inactive oxygenated metabolite in human S9 fractions. By replacing the core precursor with Imidazo[1,5-a]pyridine-8-carboxylic acid to generate the corresponding imidazo[1,5-a]pyridine-8-carboxamide derivative, researchers completely eliminated AO susceptibility. Assays in human S9 fractions (without NADPH) confirmed that the[1,5-a]-8-substituted core produced zero oxygenated metabolites, demonstrating absolute AO resistance compared to the rapid degradation of the baseline core [1].

Evidence DimensionAldehyde Oxidase (AO) Mediated Oxidation in Human S9 Fractions
Target Compound DataImidazo[1,5-a]pyridine-8-carboxamide derivative: 0% oxygenated metabolite observed (AO resistant)
Comparator Or BaselineImidazo[1,2-a]pyrimidine-3-carboxamide derivative: Rapid formation of oxygenated metabolite (AO susceptible)
Quantified DifferenceComplete elimination of AO-mediated metabolic clearance
ConditionsHuman S9 fractions, absence of NADPH, LC-MS/MS monitoring

Procuring this exact core allows medicinal chemists to rescue promising drug candidates from rapid in vivo clearance caused by aldehyde oxidase, a common failure point for nitrogen-rich heterocycles.

Optimized Trajectory for IDO1/TDO Dual Inhibitor Synthesis

The synthesis of highly potent Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors requires precise spatial orientation of chiral alpha-carbon substituents. Patent literature demonstrates that utilizing Imidazo[1,5-a]pyridine-8-carboxylic acid as the primary building block allows for the direct, high-yield formation of N-methoxy-N-methylimidazo[1,5-a]pyridine-8-carboxamide (Weinreb amide) using standard HATU/TEA coupling protocols. This specific 8-position functionalization provides the exact geometric trajectory required for dual IDO/TDO pocket binding, which is structurally impossible to achieve using the more common 3-carboxylic acid isomers or generic indole precursors [1].

Evidence DimensionBinding Pocket Vector Alignment for IDO/TDO
Target Compound Data8-substituted imidazo[1,5-a]pyridine: Enables dual IDO/TDO inhibitory activity
Comparator Or BaselineAlternative positional isomers (e.g., 3-substituted): Fail to achieve required spatial trajectory
Quantified DifferenceEnables access to dual-target active chemical space
ConditionsSynthesis of chiral alpha-carbon derivatives via Weinreb amide intermediate

For oncology and immunotherapy programs, selecting the 8-carboxylic acid isomer is mandatory to achieve the correct 3D molecular geometry for dual IDO/TDO enzyme inhibition.

High-Efficiency Amide Coupling for Late-Stage Functionalization

From a processability standpoint, Imidazo[1,5-a]pyridine-8-carboxylic acid exhibits excellent reactivity in standard peptide coupling conditions. When reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of HATU and TEA, it cleanly affords the corresponding Weinreb amide in a single step. This direct late-stage functionalization bypasses the need for complex, multi-step de novo ring syntheses that are typically required when attempting to build 8-substituted imidazo[1,5-a]pyridines from acyclic precursors. The commercial availability of this specific acid allows procurement teams to cut synthetic route lengths by up to 3-4 steps, significantly reducing time-to-target in library generation [1].

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect 1-step coupling to Weinreb amide using commercially available 8-carboxylic acid
Comparator Or BaselineDe novo bicyclic ring construction (3-4 steps)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsHATU/TEA mediated coupling in DMF at room temperature

Procuring the pre-formed 8-carboxylic acid building block drastically accelerates library synthesis and reduces process costs compared to synthesizing the core from scratch.

Rescue of AO-Susceptible Drug Candidates

Ideal for medicinal chemistry programs where lead compounds containing imidazo[1,2-a]pyrimidine or similar cores have failed due to rapid aldehyde oxidase metabolism. The imidazo[1,5-a]pyridine-8-carboxylic acid serves as a direct, metabolically stable drop-in replacement scaffold [1].

Synthesis of IDO1/TDO Dual Inhibitors

Essential precursor for developing immunotherapeutic agents targeting the kynurenine pathway. The 8-position carboxylic acid provides the necessary anchor point to build chiral side chains that perfectly fit the IDO/TDO binding pockets [2].

High-Throughput Amide Library Generation

Because of its excellent reactivity in standard HATU/TEA coupling conditions, this compound is the optimal choice for process chemists looking to rapidly generate diverse Weinreb amides and downstream ketone libraries without de novo ring synthesis [2].

XLogP3

1.4

Wikipedia

Imidazo[1,5-a]pyridine-8-carboxylic acid

Dates

Last modified: 08-16-2023

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